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Compound of Interest

Compound Name: Devaleryl Valsartan Impurity

Cat. No.: B121866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic

separation of valsartan and its related substances. The methodologies outlined are based on

established and validated techniques, including High-Performance Liquid Chromatography

(HPLC) and Ultra-Performance Liquid Chromatography (UPLC), suitable for routine quality

control, stability studies, and impurity profiling.

Stability-Indicating HPLC Method for Valsartan
This method is designed to separate valsartan from its potential degradation products, making

it suitable for stability testing of bulk drug and pharmaceutical formulations.[1][2][3]
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Parameter Value

Instrument
Waters 2695 series LC system with a diode

array detector or equivalent[1]

Column
Waters Symmetry C18 (250mm × 4.6mm, 5µm)

[1] or Inertsil ODS-3 (125mm x 4.0mm, 5µm)[3]

Mobile Phase

A: 0.02 M Sodium Dihydrogen Ortho-phosphate

(pH 2.5 adjusted with Ortho-phosphoric acid)[1]

B: Acetonitrile Isocratic Elution: A:B (58:42 v/v)

[1]

Flow Rate 1.0 mL/min[1][3]

Detection Wavelength 254 nm[3] or 225 nm[4]

Column Temperature Ambient[1]

Injection Volume 20 µL

Run Time Approximately 15 minutes

Preparation of Solutions:

Standard Stock Solution (Valsartan): Accurately weigh and dissolve 25 mg of Valsartan

reference standard in a 25 mL volumetric flask with acetonitrile. Sonicate for 20 minutes and

make up to volume with the same solvent.[1]

Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final

concentration of approximately 100 µg/mL.

Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer

an amount of powder equivalent to 25 mg of valsartan into a 25 mL volumetric flask. Add

about 20 mL of acetonitrile, sonicate for 20 minutes, and dilute to volume with acetonitrile.

Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to

a final concentration of about 100 µg/mL.
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Compound Retention Time (min)

Valsartan ~9.38[1]

Note: Retention times are approximate and can vary depending on the specific instrument and

column used.

Forced Degradation Studies
To establish the stability-indicating nature of the method, valsartan is subjected to stress

conditions as per ICH guidelines.[1][3]

Acid Hydrolysis: Reflux with 1 M HCl for 2 hours.[5]

Alkaline Hydrolysis: Treat with 0.1 M NaOH at room temperature for 2 hours.[5]

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[1]

Thermal Degradation: Expose the solid drug to 60°C.[3]

Photolytic Degradation: Expose the drug solution to UV light (320-400 nm).[1]

The method effectively separates valsartan from degradation products formed under these

conditions.[1][3]

UPLC Method for Simultaneous Determination of
Valsartan and its Impurities
This rapid and sensitive UPLC method allows for the simultaneous determination of valsartan

and its known impurities, suitable for quality control of active pharmaceutical ingredients (API).

[4]
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Parameter Value

Instrument Waters Acquity UPLC system or equivalent

Column
Waters Acquity BEH C18 (100 mm x 2.1 mm,

1.7 µm)[4]

Mobile Phase

A: Solvent A B: Solvent B Specific solvent

compositions are proprietary but typically

involve a gradient mixture of buffered aqueous

phase and an organic modifier.

Flow Rate 0.3 mL/min

Detection Wavelength 225 nm[4]

Column Temperature 40°C

Injection Volume 2 µL

Run Time < 10 minutes[4]

Preparation of Solutions:

Standard and Sample solutions are prepared in a suitable diluent, typically a mixture of the

mobile phase components.

Data Summary
This UPLC method provides significantly shorter run times compared to conventional HPLC

methods, improving sample throughput.[4][6] The method is capable of separating valsartan

from its seven known impurities.[4]

Chiral Separation of Valsartan Enantiomers
Valsartan is a chiral molecule, and its therapeutic activity resides in the (S)-enantiomer. This

method allows for the separation and quantification of the (R)-enantiomer, a critical quality

attribute.[7]
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Chromatographic Conditions:

Parameter Value

Instrument HPLC system with a UV detector

Column
Chiralpak AD-H (amylose-based stationary

phase)[7]

Mobile Phase
n-hexane: 2-propanol: trifluoroacetic acid

(85:15:0.2, v/v/v)[7]

Flow Rate 1.0 mL/min[7]

Detection Wavelength 254 nm

Column Temperature Ambient

Data Summary
Enantiomer Retention Time (min)

(R)-enantiomer ~8.0[7]

(S)-enantiomer (Valsartan) ~9.2[7]

Chromatographic Separation of Valsartan and
Sacubitril
This method is applicable for the simultaneous determination of valsartan and sacubitril in their

combined dosage form.[8][9]
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Parameter Value

Instrument HPLC system with a UV detector

Column

Chiralcel OJ-H (250 mm × 4.6 mm, 5 μm) for

stereoisomeric separation[8] or Inertsil ODS-3

C18 (150 mm x 4.0 mm, 5 µm) for simultaneous

quantification[9]

Mobile Phase

For stereoisomeric separation: A: n-hexane with

0.1% TFA, B: ethanol:isopropanol:TFA

(80:20:0.1, v/v/v)[8] For simultaneous

quantification: methanol:ethanol:water

(40:30:30, v/v) + 0.1% triethylamine, pH 3.5[9]

Flow Rate 1.0 mL/min[8]

Detection Wavelength 254 nm[8] or 267 nm[9]

Column Temperature Ambient[9]

Data Summary
The described methods allow for the successful separation and quantification of both active

ingredients.[8][9] The stereoselective method can separate sacubitril, valsartan, and their

stereoisomeric impurities within 50 minutes.[8]
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Click to download full resolution via product page

Caption: Workflow for Stability-Indicating HPLC Analysis of Valsartan.
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Caption: Logical Steps for Chiral Separation of Valsartan Enantiomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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